molecular formula C18H13N3O3 B10849408 Indirubin-3-acetoxime

Indirubin-3-acetoxime

Cat. No.: B10849408
M. Wt: 319.3 g/mol
InChI Key: SPLHCOMFUFSNNE-PGMHBOJBSA-N
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Description

Indirubin-3-acetoxime is a derivative of indirubin, a natural product found in the indigo plant and used in traditional Chinese medicine. Indirubin itself has been recognized for its therapeutic potential, particularly in the treatment of chronic myelogenous leukemia.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indirubin-3-acetoxime typically involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Indirubin-3-acetoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indirubin derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Indirubin-3-acetoxime exerts its effects primarily through the inhibition of key enzymes such as GSK-3 and CDKs. By inhibiting these enzymes, it disrupts cell cycle progression and induces apoptosis in cancer cells. Additionally, it modulates various signaling pathways, including the JAK-STAT and NF-κB pathways, which are involved in inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: Indirubin-3-acetoxime stands out due to its higher potency and broader range of biological activities compared to its parent compound and other derivatives. Its ability to inhibit multiple key enzymes and modulate various signaling pathways makes it a versatile compound for therapeutic applications .

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

InChI

InChI=1S/C18H13N3O3/c1-10(22)24-21-16-12-7-3-5-9-14(12)19-17(16)15-11-6-2-4-8-13(11)20-18(15)23/h2-9,20,23H,1H3/b21-16-

InChI Key

SPLHCOMFUFSNNE-PGMHBOJBSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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